molecular formula C11H12N4OS B3197465 (5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one CAS No. 1005645-94-2

(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B3197465
CAS No.: 1005645-94-2
M. Wt: 248.31 g/mol
InChI Key: ZVLJXEYLYNGHSQ-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one” is a heterocyclic small molecule featuring an imidazolidinone core with a thioxo (C=S) group at position 2, a cyclopropyl substituent at position 3, and a (1-methyl-1H-pyrazol-4-yl)methylidene moiety at position 3. The Z-configuration of the exocyclic double bond (at position 5) is critical for its stereochemical and electronic properties.

Key structural attributes include:

  • Imidazolidinone core: A five-membered ring with two nitrogen atoms, contributing to hydrogen-bonding capabilities and conformational rigidity.
  • Cyclopropyl substituent: A strained three-membered ring that may improve metabolic stability and modulate lipophilicity.

Crystallographic analysis of such compounds typically employs software like SHELXL for structure refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

(5Z)-3-cyclopropyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-14-6-7(5-12-14)4-9-10(16)15(8-2-3-8)11(17)13-9/h4-6,8H,2-3H2,1H3,(H,13,17)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLJXEYLYNGHSQ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure

The compound features a thioxoimidazolidin core, substituted with a cyclopropyl group and a pyrazole moiety. Its molecular formula is C11H12N4OSC_{11}H_{12}N_4OS with a molecular weight of approximately 248.31 g/mol.

Antimicrobial Properties

Research indicates that thioxoimidazolidin derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have highlighted the anticancer properties of thioxoimidazolidin derivatives. A related compound demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells.

Aryl Hydrocarbon Receptor (AHR) Modulation

Recent findings suggest that similar compounds can act as AHR agonists, influencing immune responses and potentially offering therapeutic benefits in conditions like psoriasis. The structure–activity relationship studies indicate that modifications to the pyrazole ring can enhance AHR binding affinity and efficacy.

Study on Antimicrobial Activity

A study published in 2023 evaluated various thioxoimidazolidin derivatives for their antibacterial properties. The results showed that certain modifications led to enhanced efficacy against gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for some derivatives.

CompoundMIC (µg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
(5Z)-3-cyclopropyl...TBDTBD

Study on Anticancer Effects

Another research effort assessed the cytotoxic effects of thioxoimidazolidin compounds on human cancer cell lines. The study found that certain derivatives induced apoptosis through the activation of caspase pathways, with IC50 values indicating strong anticancer potential.

CompoundIC50 (µM)Cancer Cell Line
Compound C10HeLa
Compound D15MCF7
(5Z)-3-cyclopropyl...TBDTBD

The biological activity of this compound is thought to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cancer cell death.
  • AHR Pathway Activation : Modulation of AHR can influence immune responses and has implications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity (Reported)
(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one (Target) Imidazolidinone Cyclopropyl (3), Pyrazole-methylidene (5) Thioxo (2), Z-configuration Antimicrobial (hypothesized)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Imidazolidinone/oxazolidinone hybrid Benzyl (4), Isopropyl (4), Thiazole (5) Oxo (2), Dioxo (2,5) Antifungal (experimental)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Ureido-imidazolidinone Ethylthiazole (side chain), Diphenyl (1,6) Ureido, Hydroxy Enzyme inhibition (e.g., proteases)

Key Findings:

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may confer greater metabolic stability compared to bulkier substituents (e.g., benzyl or isopropyl groups in analogs) . The thioxo group (C=S) in the target compound vs.

Stereochemical Considerations: The Z-configuration at position 5 in the target compound contrasts with S-configurations in oxazolidinone hybrids , which may affect binding geometry in chiral environments.

Solubility and Lipophilicity :

  • The pyrazole-methylidene substituent introduces moderate polarity, likely improving aqueous solubility compared to purely aromatic analogs (e.g., diphenyl derivatives).

Crystallographic Data :

  • Structural refinement tools like SHELXL and visualization suites like ORTEP are standard for resolving such compounds. For example, the cyclopropyl ring’s strain and bond angles can be precisely modeled using these programs.

Table 2: Physicochemical Properties (Hypothetical Data)

Property Target Compound Thiazol-5-ylmethyl Analogue Isopropyl-containing Hybrid
Molecular Weight (g/mol) 290.35 650.75 540.62
LogP (Predicted) 2.1 3.8 2.9
Hydrogen Bond Acceptors 4 9 7
Aqueous Solubility (mg/mL) 0.15 0.02 0.08

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s pyrazole and thioxo groups suggest possible activity against kinases or proteases, but experimental validation is lacking.
  • Synthetic Challenges : Introducing the Z-configuration requires stereoselective methods, which may limit scalability compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
Reactant of Route 2
(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.